1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of a bromine atom, a ketone group, and two methylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.
Chemical Reactions: In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2,4-Bis(methylthio)phenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.
1-(2,4-Bis(methylthio)phenyl)-3-fluoropropan-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine, iodine, or fluorine analogs. The methylthio groups also contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C11H13BrOS2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)11(6-10)15-2/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
ZWNHTNYIWKQDFE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CBr)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.